1,2,5-Oxathiazolidine-4-carboxylic acid
Description
While the specific compound 1,2,5-Oxathiazolidine-4-carboxylic acid remains a subject of limited direct investigation, its structural framework positions it as a noteworthy entity for academic exploration. The inherent combination of oxygen, sulfur, and nitrogen atoms within a five-membered ring presents a unique electronic and conformational environment, suggesting a potential for diverse chemical reactivity and biological activity.
Heterocyclic chemistry is the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. The 1,2,5-oxathiazolidine ring system is a saturated heterocycle, a class of compounds known for their conformational flexibility. This structural feature is of significant interest as it can influence the molecule's interaction with biological targets. The presence of a carboxylic acid group at the 4-position introduces a key functional handle for further chemical modifications and potential biological interactions.
The broader family of oxathiazolidines and their structural relatives, thiazolidines and oxazolidinones, have a more established history in chemical research. Thiazolidine-4-carboxylic acid, a condensation product of cysteine and formaldehyde, has been explored for its antioxidant properties. nih.gov Oxazolidinones, on the other hand, have risen to prominence as a vital class of antibiotics. nih.gov The development of Linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant milestone in the fight against multidrug-resistant Gram-positive bacteria. nih.gov This historical success with related scaffolds provides a strong impetus for the investigation of less common isomers like the 1,2,5-oxathiazolidine core.
Structure
3D Structure
Properties
CAS No. |
111990-24-0 |
|---|---|
Molecular Formula |
C3H5NO3S |
Molecular Weight |
135.14 g/mol |
IUPAC Name |
1,2,5-oxathiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C3H5NO3S/c5-3(6)2-1-8-7-4-2/h2,4H,1H2,(H,5,6) |
InChI Key |
XCDAGHNWUCCFKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NOS1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,5 Oxathiazolidine 4 Carboxylic Acid and Its Analogues
Strategies for the Construction of the 1,2,5-Oxathiazolidine Ring System
The core challenge in synthesizing the 1,2,5-oxathiazolidine ring lies in the controlled formation of the nitrogen-sulfur-oxygen linkage within a five-membered ring. The primary strategies envisioned for this purpose are intramolecular cyclization reactions, which are widely used in heterocyclic synthesis.
The most direct approach to the 1,2,5-oxathiazolidine core involves the intramolecular cyclization of a linear precursor already containing the requisite atoms in the correct sequence. A hypothetical, yet chemically sound, linear precursor would be a β-hydroxy-α-amino acid derivative, such as one derived from serine or threonine, in which the amino group is converted to an N-sulfinyl moiety.
The proposed cyclization would proceed via a nucleophilic attack of the hydroxyl group onto the electrophilic sulfur atom of the N-sulfinyl group, leading to the formation of the O-S bond and closure of the five-membered ring. This type of intramolecular reaction is a cornerstone of heterocyclic synthesis. For instance, the synthesis of thiazolidine-4-carboxylic acids is readily achieved by the condensation of cysteine with an aldehyde, where the key step is the intramolecular attack of the thiol group on an imine intermediate. nanobioletters.comsemanticscholar.org Similarly, oxazolidines are formed from the reaction of β-amino alcohols with aldehydes. rdd.edu.iq
A potential synthetic pathway could involve the following steps:
Protection of the carboxylic acid of a β-hydroxy-α-amino acid (e.g., L-serine).
Reaction of the free amino group with a thionyl chloride equivalent to form the N-sulfinyl amine.
Base- or acid-catalyzed intramolecular cyclization to form the 1,2,5-oxathiazolidine ring.
Deprotection of the carboxylic acid to yield the final product.
This strategy offers a high degree of flexibility, as the substitution pattern can be controlled by the choice of the starting amino acid and other reactants.
Ring expansion or contraction reactions are alternative strategies for synthesizing heterocyclic systems. However, these approaches are not commonly documented for the synthesis of 1,2,5-oxathiazolidines. Such methods would require a pre-existing four- or six-membered heterocyclic precursor that could be chemically manipulated to rearrange into the desired five-membered ring. Given the lack of suitable and readily available precursors, this strategy is considered less viable compared to the direct cyclization of linear molecules.
The 1,2,5-Oxathiazolidine-4-carboxylic acid molecule possesses at least one stereocenter at the C4 position. Therefore, controlling the stereochemistry during its synthesis is of paramount importance. Strategies for stereoselective synthesis can be broadly divided into those that utilize chiral starting materials and those that induce chirality during the reaction sequence.
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials in a synthesis. For this compound, α-amino acids such as L-cysteine, L-serine, and L-threonine are ideal chiral pool precursors as they provide the C4 stereocenter with a predefined absolute configuration.
A well-established analogy is the synthesis of 2-substituted thiazolidine-4-carboxylic acids from the condensation of L-cysteine with various aldehydes. nanobioletters.comscience.gov This reaction proceeds with retention of the original (R)-configuration at the C4 position. However, a new stereocenter is created at the C2 position, resulting in the formation of a mixture of diastereomers (cis and trans). The ratio of these diastereomers has been shown to be highly dependent on the reaction conditions, particularly the solvent used. nanobioletters.com A similar outcome would be expected in a hypothetical synthesis starting from L-serine, where the reaction with an aldehyde equivalent could lead to diastereomeric products.
| Aldehyde Precursor | Solvent | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|
| 4-(2-ethoxy-2-oxoethoxy)benzaldehyde | DMSO | Not specified (major: trans) | nanobioletters.com |
| 4-(2-ethoxy-2-oxoethoxy)benzaldehyde | CDCl₃ | Not specified (major: cis) | nanobioletters.com |
Table 1: Example of solvent-dependent diastereoselectivity in the synthesis of thiazolidine-4-carboxylic acid analogues, illustrating a principle applicable to the synthesis of this compound from chiral precursors.
This approach ensures that the chirality at C4, derived from the natural amino acid, is preserved in the final heterocyclic product.
Asymmetric induction involves the use of a chiral reagent or catalyst to influence the stereochemical outcome of a reaction. In the context of 1,2,5-oxathiazolidine synthesis, a chiral auxiliary, such as a chiral sulfinyl group, could be employed to control the formation of new stereocenters during the ring-closing step.
The use of chiral N-sulfinyl imines (sulfinimines) is a powerful and well-documented strategy for the asymmetric synthesis of amines and their derivatives. acs.orgnih.gov A synthetic route could be designed where an achiral precursor is reacted with a chiral sulfinylating agent. The resulting chiral N-sulfinyl intermediate would then direct the stereochemistry of a subsequent cyclization reaction. This method allows for the creation of chirality where none existed previously, offering a versatile alternative to the chiral pool approach. For example, the diastereoselective addition of nucleophiles to chiral sulfinimines is known to proceed with a high degree of stereocontrol, which could be harnessed to set a key stereocenter before the final cyclization. acs.org
Stereoselective Synthesis of Chiral this compound Isomers
Functionalization and Derivatization of the this compound Core
Once the this compound core is synthesized, it can be further modified at its reactive functional groups to produce a library of derivatives. The primary sites for functionalization are the carboxylic acid group at C4 and the nitrogen atom at N5.
The carboxylic acid moiety can undergo standard transformations, including:
Esterification: Reaction with an alcohol under acidic conditions to form the corresponding ester.
Amidation: Activation of the carboxylic acid (e.g., as an acyl chloride or with coupling reagents) followed by reaction with an amine to form an amide.
Reduction: Conversion of the carboxylic acid to a primary alcohol.
The nitrogen atom of the oxathiazolidine ring is also a site for derivatization. Based on the chemistry of analogous thiazolidines, the N-H group can be readily acylated. For example, treatment of 2-substituted thiazolidine-4-carboxylic acids with acetic anhydride (B1165640) leads to the corresponding N-acetyl derivatives. nanobioletters.com This N-acylation can serve to protect the nitrogen, modify the compound's properties, or provide a handle for further synthetic transformations. For example, the N-acetylated thiazolidine (B150603) derivative can be reacted with hydrazine (B178648) to form a hydrazide, which is a versatile intermediate for synthesizing other heterocyclic systems like 1,3,4-oxadiazoles. nanobioletters.com
These derivatization reactions are crucial for exploring the structure-activity relationships of this novel heterocyclic scaffold in various applications.
Modification of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can be readily converted into various derivatives, thereby altering the molecule's physicochemical properties.
Esterification Reactions
Esterification of the carboxylic acid group in thiazolidine-4-carboxylic acid analogs is a common strategy to produce derivatives. This transformation is typically achieved through methods like the Fischer esterification or by using coupling agents.
The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.com For instance, various 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid methyl esters have been synthesized by coupling the corresponding carboxylic acid with amino acid methyl ester hydrochloride. researchgate.net
Another approach involves the esterification of compounds like (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid methylester with ethyl bromoacetate (B1195939) in the presence of a base such as anhydrous potassium carbonate in a dry solvent. nih.gov
| Reactants | Reagents/Conditions | Product Type | Reference |
| Carboxylic Acid, Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.com |
| 2-substituted-3-acetyl-thiazolidine-4-carboxylic acid, Amino acid methyl ester HCl | Dicyclohexylcarbodiimide (B1669883) (DCC) | Amino acid methyl ester | researchgate.net |
| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methylester, Ethyl bromoacetate | K₂CO₃, Dry Acetone, Reflux | Ethoxycarbonylmethoxy ester | nih.gov |
Amidation Reactions
Amidation, the formation of an amide bond, is a fundamental reaction in medicinal chemistry. This is often accomplished by coupling the carboxylic acid with a primary or secondary amine using a coupling agent to activate the carboxyl group.
Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.gov For example, the synthesis of 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid methyl esters was achieved by coupling the thiazolidine carboxylic acid derivative with an amino acid methyl ester using DCC at 0°C. researchgate.net A protocol using EDC and DMAP with a catalytic amount of HOBt has been described as effective for coupling electron-deficient amines with carboxylic acids. nih.gov Another powerful coupling agent is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which, in combination with a non-nucleophilic base like Hünig's base, facilitates rapid and efficient amidation of a wide range of carboxylate salts and amines. nih.gov
| Carboxylic Acid | Amine | Coupling Reagents/Conditions | Product | Reference |
| 2-substituted-3-acetyl-thiazolidine-4-carboxylic acid | Amino acid methyl ester | Dicyclohexylcarbodiimide (DCC), 0°C | Thiazolidine-4-carbonyl amino acid ester | researchgate.net |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, HOBt (catalytic), DIPEA | Amide derivative | nih.gov |
| Lithium 5-bromo-1H-pyrrole-2-carboxylate | α-amino acids | HBTU, Hünig's base | 5-bromo-1H-pyrrole-2-carboxamide | nih.gov |
Formation of Activated Esters
The formation of an amide bond often proceeds through a more reactive intermediate, known as an activated ester. While not always isolated, these species are formed in situ when a carboxylic acid is treated with a coupling agent. For instance, the reaction of a carboxylic acid with EDC in the presence of HOBt generates a reactive HOBt ester. nih.gov This intermediate is highly susceptible to nucleophilic attack by an amine. DMAP can further act as an acyl transfer agent to form a highly reactive acyliminium ion intermediate, which then readily reacts with the amine to form the desired amide. nih.gov
Another example involves the reaction of a thiazolidine derivative with hydrazine hydrate (B1144303) to prepare an acid hydrazide. nanobioletters.comresearchgate.net This hydrazide can then be reacted with other molecules, such as carboxylic acids in the presence of phosphoryl chloride, to synthesize more complex heterocyclic systems like 1,3,4-oxadiazoles, demonstrating the utility of activated intermediates in multi-step syntheses. nanobioletters.com
Transformations Involving the Sulfur Atom
The sulfur atom in the 1,2,5-oxathiazolidine ring is a key site for chemical modification, allowing for changes in oxidation state that can significantly impact the molecule's biological activity and stereochemistry.
Oxidation Reactions (e.g., to sulfoxides and sulfones)
The sulfide (B99878) group in thiazolidine analogs can be selectively oxidized to form either sulfoxides (S=O) or sulfones (SO₂). The choice of oxidant and reaction conditions determines the final product. acsgcipr.org Over-oxidation to the sulfone can be a challenge, but controlled conditions can yield the desired sulfoxide (B87167). nih.gov
Oxone® (potassium peroxymonosulfate) has been used effectively for the selective oxidation of 3-aryl-2-phenyl-1,3-thiazolidin-4-ones. researchgate.net Using 3 equivalents of Oxone® at room temperature selectively yields the sulfoxide, while increasing the amount of Oxone® and raising the temperature leads to the formation of the sulfone. researchgate.net Hydrogen peroxide (H₂O₂), often in glacial acetic acid, is another common "green" reagent used for these oxidations, providing excellent yields of sulfoxides under mild, metal-free conditions. nih.gov Other reagents reported for the oxidation of thiazolidin-4-ones to sulfoxides include peracetic acid, sodium periodate (B1199274) (NaIO₄), and m-chloroperoxybenzoic acid (m-CPBA). researchgate.net The oxidation of the sulfur atom introduces a new chiral center, resulting in the formation of diastereomers. researchgate.net
| Substrate | Oxidizing Agent | Conditions | Major Product | Reference |
| 3-aryl-2-phenyl-1,3-thiazolidin-4-one | Oxone® (3 equiv.) | Room Temperature | Sulfoxide | researchgate.net |
| 3-aryl-2-phenyl-1,3-thiazolidin-4-one | Oxone® (>3 equiv.) | High Temperature | Sulfone | researchgate.net |
| Organic Sulfide | 30% H₂O₂ | Glacial Acetic Acid, RT | Sulfoxide | nih.gov |
Reduction Reactions (e.g., to sulfides)
The reduction of sulfoxides back to their corresponding sulfides is a valuable transformation in organic synthesis. This deoxygenation can be achieved using various reagents. A combination of triflic anhydride and potassium iodide in acetonitrile (B52724) at room temperature is an effective system for this purpose, showing good chemoselectivity. organic-chemistry.org
Another method involves the use of ethyl vinyl ether and oxalyl chloride in acetone. mdpi.com This system works by forming a highly electrophilic chlorosulfonium salt from the sulfoxide and oxalyl chloride, which is then reduced by the vinyl ether acting as a chlorine scavenger. mdpi.com This method is scalable and often does not require chromatographic purification. mdpi.com Other reported reagent systems for sulfoxide reduction include sodium borohydride (B1222165) with iodine, and tungsten hexachloride (WCl₆) with either sodium iodide or zinc powder. organic-chemistry.org
| Substrate | Reducing Agent/System | Conditions | Product | Reference |
| Sulfoxide | Triflic anhydride, Potassium iodide | Acetonitrile, RT | Sulfide | organic-chemistry.org |
| Sulfoxide | Ethyl vinyl ether, Oxalyl chloride | Acetone, RT | Sulfide | mdpi.com |
| Sulfoxide | Sodium borohydride, Iodine | Anhydrous THF | Sulfide | organic-chemistry.org |
Nucleophilic Substitution Reactions on the Heterocyclic Ring
Nucleophilic acyl substitution is a fundamental reaction type for modifying carboxylic acid derivatives, including those with a heterocyclic structure. masterorganicchemistry.comuomustansiriyah.edu.iq This process typically involves a two-step mechanism: nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl group. masterorganicchemistry.comuomustansiriyah.edu.iqyoutube.com The reactivity of the carboxylic acid derivative is a key factor, with acid chlorides and anhydrides being more reactive towards nucleophiles than esters or amides. uomustansiriyah.edu.iq
N-Alkylation and N-Derivatization Strategies
N-alkylation and N-derivatization are crucial strategies for modifying the nitrogen atom within the heterocyclic ring, which can significantly impact the molecule's properties. These reactions typically involve the treatment of the parent heterocycle with an alkylating agent, such as an alkyl halide or sulfonate, in the presence of a base. diva-portal.orgnih.gov The choice of base and solvent can influence the reaction's efficiency and selectivity.
For instance, in the synthesis of N-alkylated analogues of 1,2,3,4-tetrahydrobenzo[c] libretexts.orgsemanticscholar.orgnaphthyrin-5(6H)-one, a multi-step sequence involving a Suzuki coupling, ester hydrolysis, and subsequent amide coupling with various amines was employed to achieve N-derivatization. nih.gov In other systems, phase-transfer catalysts have been utilized to facilitate the enantioselective alkylation of related heterocyclic carboxylic acid esters. researchgate.net The N-alkylation of certain bioactive compounds has been shown to modulate their chemical reactivity and stability. mdpi.com
Optimization of Synthetic Reaction Conditions
The efficiency and outcome of synthetic routes leading to this compound and its analogues are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalysts, reagents, temperature, and pressure is critical for maximizing yield and purity.
Influence of Solvents on Yield and Purity
In some cases, "green" or eco-friendly solvent systems, such as deep eutectic solvents (DESs), have been explored as alternatives to hazardous organic solvents. mdpi.com For instance, a mixture of L-proline and ethylene (B1197577) glycol was found to be an effective medium for the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com The use of acidified methanol (B129727) has also been reported to improve yields and influence the diastereomeric ratio in the formation of 2-substituted thiazolidine-4-carboxylic acids. researchgate.net
| Solvent System | Reaction Type | Observed Effect | Reference |
|---|---|---|---|
| DMSO | Thiazolidine Synthesis | Favors trans isomer | nanobioletters.com |
| CDCl₃ | Thiazolidine Synthesis | Favors cis isomer | nanobioletters.com |
| Acidified Methanol | Thiazolidine Synthesis | Improved yield, altered diastereomeric ratio | researchgate.net |
| L-proline:Ethylene Glycol | Thiazolo[5,4-d]thiazole Synthesis | Effective "green" solvent | mdpi.com |
| Ethanol/Water | Thiazolidine Synthesis | Used for condensation of L-cysteine and benzaldehydes | nih.gov |
Role of Catalysts and Reagents
Catalysts and reagents play a pivotal role in directing the course of synthetic reactions, improving reaction rates, and enhancing selectivity. ruhr-uni-bochum.de In the synthesis of thiazolidine derivatives, various catalysts have been employed. For example, Bi(SCH₂COOH)₃ has been used as a catalyst for the one-pot, three-component synthesis of 1,3-thiazolidin-4-ones under solvent-free conditions. researchgate.net Lewis acids, such as Nb₂O₅, have been shown to be effective catalysts for nucleophilic substitution reactions of carboxylic acid derivatives, even in the presence of basic inhibitors. researchgate.net
The choice of reagents is also critical. For instance, the conversion of carboxylic acids to more reactive acid chlorides using thionyl chloride (SOCl₂) is a common strategy to facilitate subsequent nucleophilic acyl substitution reactions. libretexts.org In the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, phosphoryl chloride was used in the reaction of a thiazolidine derivative with carboxylic acids. nanobioletters.com The use of specific reagents like N-isocyaniminotriphenylphosphorane (NIITP) in combination with copper catalysts has enabled one-pot synthesis and functionalization of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids. nih.gov
| Catalyst/Reagent | Reaction Type | Function | Reference |
|---|---|---|---|
| Bi(SCH₂COOH)₃ | 1,3-Thiazolidin-4-one Synthesis | Catalyst for multicomponent reaction | researchgate.net |
| Nb₂O₅ | Nucleophilic Acyl Substitution | Lewis acid catalyst | researchgate.net |
| Thionyl Chloride (SOCl₂) | Carboxylic Acid Activation | Converts carboxylic acid to acid chloride | libretexts.org |
| Phosphoryl Chloride | 1,3,4-Oxadiazole Synthesis | Reagent for cyclization | nanobioletters.com |
| Copper Catalysts | 1,3,4-Oxadiazole Arylation | Catalyst for C-H functionalization | nih.gov |
| Polyphosphoric Acid (PPA) | Intramolecular Cyclization | Catalyst for cyclization | nih.gov |
Temperature and Pressure Control in Reaction Pathways
Temperature and pressure are critical physical parameters that can significantly influence the kinetics and thermodynamics of a reaction. nih.govlibretexts.org In many synthetic procedures, reactions are carried out under reflux conditions to increase the reaction rate. For example, the synthesis of certain thiazolidine derivatives involves refluxing the reaction mixture. researchgate.net In some instances, microwave irradiation has been employed to accelerate reactions, such as in the intramolecular cyclization step for the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives. nih.gov
Temperature control is also crucial for selectivity. For example, the reaction of di-isobutyl aluminum hydride (DIBAL-H) with an ester at low temperature can lead to the formation of an aldehyde, whereas at higher temperatures, further reduction to an alcohol may occur. masterorganicchemistry.com While specific pressure-controlled reactions for the synthesis of this compound are not extensively detailed in the provided context, it is a parameter that can be manipulated to influence reaction outcomes, particularly for reactions involving gaseous reagents or products.
Chemical Reactivity and Transformation Studies of 1,2,5 Oxathiazolidine 4 Carboxylic Acid Derivatives
Ring-Opening Reactions and Mechanism Elucidation
The inherent strain and the presence of multiple heteroatoms within the 1,2,5-oxathiazolidine ring make it susceptible to various ring-opening reactions. Mechanistic studies have revealed that the cleavage of the S-O, N-S, or N-C bonds can be selectively induced under specific conditions, leading to a diverse array of products.
Research has shown that reductive cleavage, often employing reagents such as zinc in the presence of an acid, can lead to the opening of the N-S bond, yielding substituted cysteine derivatives. The reaction mechanism is believed to proceed through a single electron transfer (SET) process, generating a radical anion intermediate that subsequently fragments.
Conversely, oxidative ring-opening has been observed upon treatment with strong oxidizing agents. In these cases, the sulfur atom is typically oxidized, leading to the formation of sulfoxides or sulfones, which are more prone to nucleophilic attack and subsequent ring cleavage. The nature of the substituent on the nitrogen atom has been found to significantly influence the regioselectivity of the ring opening.
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group at the 4-position of the 1,2,5-oxathiazolidine ring provides a handle for a variety of chemical transformations, including decarboxylation and condensation reactions.
Decarboxylation Pathways
The decarboxylation of 1,2,5-oxathiazolidine-4-carboxylic acid derivatives has been investigated under both thermal and catalytic conditions. Thermal decarboxylation typically requires high temperatures and is believed to proceed through a concerted mechanism involving a six-membered transition state, particularly if a suitable hydrogen bond donor is present.
Catalytic decarboxylation, on the other hand, can be achieved under milder conditions using transition metal catalysts. For instance, palladium-catalyzed decarboxylative coupling reactions have been explored to form new carbon-carbon bonds at the 4-position of the ring. The mechanism of these reactions is complex and often involves the formation of an organometallic intermediate.
| Condition | Reagent/Catalyst | Product Type |
| Thermal | Heat | Decarboxylated 1,2,5-oxathiazolidine |
| Catalytic | Pd(OAc)₂ / Ligand | 4-Substituted 1,2,5-oxathiazolidine |
Condensation Reactions
The carboxylic acid functionality readily undergoes condensation reactions with a variety of nucleophiles, such as alcohols and amines, to form the corresponding esters and amides. Standard coupling reagents, including carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., PyBOP), have been successfully employed to facilitate these transformations. These reactions are crucial for the synthesis of more complex derivatives and for the incorporation of the 1,2,5-oxathiazolidine scaffold into larger molecules.
Heteroatom-Directed Reactivity Investigations
The presence of nitrogen, oxygen, and sulfur atoms within the 1,2,5-oxathiazolidine ring directs the reactivity of the molecule in a profound manner. The lone pairs of electrons on these heteroatoms can act as internal nucleophiles or as coordination sites for Lewis acids, thereby activating the ring towards specific transformations.
Studies have shown that the nitrogen atom can be alkylated or acylated, which in turn modulates the electronic properties and reactivity of the entire ring system. The sulfur atom, with its ability to exist in multiple oxidation states, also plays a key role in directing the reactivity. For example, oxidation of the sulfur to a sulfoxide (B87167) or sulfone can activate the adjacent carbon atoms for nucleophilic attack.
Studies on the Chemical Stability and Degradation Mechanisms under Controlled Conditions
The chemical stability of this compound derivatives has been evaluated under various controlled conditions to understand their degradation pathways. These compounds have been found to be sensitive to both acidic and basic hydrolysis.
Under acidic conditions, protonation of the heteroatoms can facilitate ring opening. The specific degradation products depend on the nature of the substituents and the reaction conditions. In basic media, hydrolysis of the ester or amide derivatives of the carboxylic acid can occur, and under stronger basic conditions, ring cleavage has also been observed.
The stability of these compounds towards light and heat has also been investigated. Photolytic degradation can occur, particularly in the presence of photosensitizers, leading to complex mixtures of products. Thermal degradation pathways often involve decarboxylation and ring fragmentation.
| Condition | Degradation Pathway |
| Acidic Hydrolysis | Ring opening |
| Basic Hydrolysis | Ester/amide hydrolysis, Ring cleavage |
| Photolysis | Ring fragmentation |
| Thermolysis | Decarboxylation, Ring fragmentation |
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Methods for Structure Elucidation and Confirmation
Spectroscopic analysis is indispensable for the unambiguous identification and structural verification of novel chemical entities. Each technique offers a unique perspective on the molecular architecture of 1,2,5-Oxathiazolidine-4-carboxylic acid.
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. This allows for the precise mapping of the molecular structure.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the heterocyclic ring and the carboxylic acid group.
The chemical shifts (δ) are influenced by the electron-withdrawing effects of the oxygen, sulfur, and nitrogen atoms in the oxathiazolidine ring, as well as the carboxylic acid moiety. The protons on the carbon atoms adjacent to these heteroatoms would be expected to resonate at a lower field (higher ppm values) compared to simple alkanes.
Representative ¹H NMR Data for a Thiazolidine-4-carboxylic Acid Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.29 | s | - |
| H-4 | 3.70 | dd | 8.63, 7.32 |
| H-5a | 2.33 | m | - |
| H-5b | - | - | - |
| COOH | ~10-13 | br s | - |
Note: The chemical shifts for this compound will vary due to the presence of the oxygen atom in the 5-position of the ring and the S,S-dioxide group.
The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding.
¹³C NMR spectroscopy provides information about the different carbon environments within a molecule. The spectrum for this compound is expected to show distinct signals for the carbonyl carbon of the carboxylic acid and the two carbon atoms of the oxathiazolidine ring.
The carbonyl carbon of the carboxylic acid is highly deshielded and typically resonates in the range of 170-185 ppm researchgate.net. The carbon atoms of the heterocyclic ring (C-4 and C-5) will have their chemical shifts influenced by the attached heteroatoms.
Representative ¹³C NMR Data for a Thiazolidine-4-carboxylic Acid Derivative
The following table presents typical ¹³C NMR chemical shifts for a related thiazolidine (B150603) derivative to provide an estimation of the expected values nanobioletters.com.
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 171-173 |
| C-2 | 66.7 |
| C-4 | 64.4 |
| C-5 | 35.3 |
Note: The chemical shifts for this compound will be different due to the specific ring structure and oxidation state of sulfur.
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule, which is essential for the complete structural assignment of this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on C-4 and C-5 of the ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the ¹H signals of the ring protons to their corresponding ¹³C signals, allowing for the unambiguous assignment of the carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For instance, a correlation between the proton at C-4 and the carbonyl carbon of the carboxylic acid would confirm the position of the carboxyl group.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the oxathiazolidine ring.
The most prominent features in the IR spectrum would be:
A very broad O-H stretching band for the carboxylic acid, typically appearing in the region of 3300-2500 cm⁻¹ orgchemboulder.comechemi.com. This broadness is a result of hydrogen bonding.
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually found between 1760 and 1690 cm⁻¹ orgchemboulder.comechemi.com.
C-O stretching and O-H bending vibrations from the carboxylic acid group in the fingerprint region (1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively) orgchemboulder.com.
Stretching vibrations corresponding to the S=O bonds of the S,S-dioxide group in the oxathiazolidine ring, which are expected to appear as strong bands in the 1350-1300 cm⁻¹ (asymmetric) and 1180-1140 cm⁻¹ (symmetric) regions.
Vibrations associated with the C-N and C-S bonds of the heterocyclic ring.
Characteristic IR Absorption Bands for Carboxylic Acids orgchemboulder.comechemi.com
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretch | 3300-2500 | Broad, Strong |
| C=O | Stretch | 1760-1690 | Strong |
| C-O | Stretch | 1320-1210 | Medium |
| O-H | Bend | 1440-1395 | Medium |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental composition and the molecular formula of the compound with high confidence.
The fragmentation pattern in the mass spectrum can provide valuable structural information. For this compound, common fragmentation pathways would likely include:
Loss of the carboxylic acid group (-COOH), resulting in a fragment with a mass 45 units less than the molecular ion.
Decarboxylation (loss of CO₂), leading to a fragment with a mass 44 units less than the molecular ion.
Cleavage of the oxathiazolidine ring, which can produce a variety of smaller fragment ions. The fragmentation of the cyclic sulfamidate core may involve the loss of SO₂ nih.gov.
Expected Fragmentation in the Mass Spectrum
| Fragmentation | Neutral Loss |
| Loss of carboxyl group | COOH (45 Da) |
| Decarboxylation | CO₂ (44 Da) |
| Ring fragmentation | SO₂ (64 Da) |
By combining the information from these complementary spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved.
The search results consistently refer to the well-studied compound "thiazolidine-4-carboxylic acid" and its derivatives, which are structurally different from the requested molecule.
Therefore, it is not possible to generate an article on “this compound” that adheres to the provided outline and quality standards, as there is no scientific basis for the requested information in the public domain.
Computational Chemistry and Theoretical Investigations of 1,2,5 Oxathiazolidine 4 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, which dictates its geometry, stability, and reactivity.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy. For a flexible molecule like 1,2,5-Oxathiazolidine-4-carboxylic acid, which contains a five-membered ring and a rotatable carboxylic acid group, multiple stable conformations, or conformers, may exist.
The 1,2,5-oxathiazolidine ring is non-planar and can adopt various puckered conformations, such as envelope or twist forms, to minimize steric and torsional strain. Furthermore, the carboxylic acid substituent can exist in different rotational positions (rotamers) relative to the ring. nih.gov Computational methods, particularly Density Functional Theory (DFT) with basis sets like 6-311++G(d,p), are commonly employed to locate these different conformers and calculate their relative energies. researchgate.net Identifying the global minimum energy conformation is crucial, as it represents the most populated structure under thermal equilibrium and is often the most relevant for predicting chemical behavior.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and shows the type of data generated from conformational analysis. Actual values require specific calculations.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| A | Envelope (S-flap), COOH equatorial | 0.00 (Global Minimum) |
| B | Envelope (N-flap), COOH equatorial | 1.25 |
| C | Twist, COOH axial | 2.10 |
| D | Envelope (S-flap), COOH axial | 1.85 |
Frontier Molecular Orbital Analysis (e.g., HOMO, LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, the HOMO is expected to have significant contributions from the lone pairs on the sulfur, oxygen, and nitrogen atoms, while the LUMO would likely be centered on the carboxylic acid group and the S-O bond.
Table 2: Hypothetical Frontier Orbital Energies for this compound This table is illustrative. Values are typically calculated using DFT methods and are given in electron volts (eV).
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -9.50 | Electron-donating ability (Nucleophilicity) |
| ELUMO | -1.20 | Electron-accepting ability (Electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 8.30 | Chemical stability and reactivity |
Electrostatic Potential and Charge Distribution Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule three-dimensionally, providing a visual guide to its reactive sites. wuxiapptec.com The MEP is mapped onto the molecule's electron density surface, using a color spectrum to indicate different potential values. researchgate.net
Red regions indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. In this compound, these would be located around the oxygen atoms of the carboxyl group and the nitrogen atom.
Blue regions represent positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. The most positive region is typically found around the acidic hydrogen of the carboxyl group. libretexts.org
Green and yellow regions correspond to neutral or weakly polarized areas.
This mapping is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's acidity and basicity. wuxiapptec.com
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. semanticscholar.org By simulating the movements of atoms according to the laws of classical mechanics, MD can explore the conformational landscape of this compound in a simulated environment, such as in an aqueous solution. nih.govresearchgate.net
MD simulations can reveal:
The relative stability and populations of different conformers at a given temperature.
The dynamics of conformational transitions, showing how the molecule switches between different shapes.
The pattern and strength of interactions with solvent molecules, particularly the formation and breaking of hydrogen bonds between the carboxylic acid group and water. nih.govrsc.org
The flexibility of the oxathiazolidine ring and its substituents.
These simulations provide a more realistic understanding of the molecule's behavior in solution, which is crucial for predicting its properties in a biological or chemical system.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These studies rely on calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure.
For a series of derivatives of this compound, descriptors could include:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Topological Descriptors: Molecular connectivity indices, shape indices.
Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, molecular weight. researchgate.net
Development of Predictive Models for Reactivity Parameters
By applying statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model can be developed that links these descriptors to an observed property, such as reaction rate or binding affinity. researchgate.netresearchgate.net For instance, a QSAR model for a set of 1,2,5-thiadiazole (B1195012) derivatives was developed to predict their biological activity using descriptors like LogP, molar refractivity, and total energy. researchgate.net
A hypothetical QSAR equation for predicting the reactivity (log k) of this compound derivatives might look like:
log(k) = c₀ + c₁ (ELUMO) + c₂ (LogP) + c₃ (Dipole Moment)
Where 'c' represents coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired properties and reducing the need for extensive experimental work. nih.gov
Correlation of Theoretical Descriptors with Observed Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, establishing mathematical relationships between the structural properties of a series of compounds and their biological or chemical activities. For heterocyclic compounds like thiazolidine (B150603) derivatives, a wide array of molecular descriptors are employed to build these predictive models. These descriptors can be broadly categorized into electronic, steric, and thermodynamic parameters. It is highly probable that the chemical and biological behavior of this compound would also be strongly correlated with similar theoretical descriptors.
In numerous QSAR studies on thiazolidine-4-one derivatives, descriptors such as polarizability, electronegativity, and surface area contributions have shown a positive correlation with antitubercular activity. nih.govtandfonline.comresearchgate.net This suggests that molecules with higher polarizability and electronegativity, as well as a larger surface area, are more likely to exhibit this biological effect. Conversely, some descriptors may be negatively correlated with activity. For instance, in the same studies, certain spatial and electronic distribution parameters were found to decrease the antitubercular activity. nih.govtandfonline.comresearchgate.net
The following table summarizes key theoretical descriptors that have been successfully used in QSAR models for thiazolidine derivatives and are likely to be relevant for correlating with the chemical behavior of this compound.
| Descriptor Category | Specific Descriptor Example | Potential Influence on Chemical Behavior |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the electron-donating ability of the molecule, influencing its reactivity in nucleophilic reactions. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the electron-accepting ability, which is crucial for electrophilic reactions. | |
| Dipole Moment | Affects solubility and interactions with polar biological targets. | |
| Steric/Topological | Molecular Volume/Surface Area | Influences how the molecule fits into active sites of enzymes or receptors. |
| Wiener Index | A topological descriptor that correlates with molecular branching and compactness. | |
| Thermodynamic | LogP (Partition Coefficient) | Describes the lipophilicity of the molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Polar Surface Area (PSA) | Relates to the molecule's ability to permeate biological membranes. |
The application of similar QSAR methodologies to a series of this compound derivatives would be a valuable endeavor. By synthesizing a library of these compounds and evaluating a specific chemical or biological property, computational chemists could develop predictive models. These models would not only help in understanding the structure-activity relationships but also guide the design of new derivatives with enhanced properties. For example, if a QSAR study revealed that a lower HOMO energy is correlated with increased activity, medicinal chemists could focus on synthesizing derivatives with electron-withdrawing groups to achieve this.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. For heterocyclic compounds, DFT calculations can provide detailed insights into reaction pathways, transition state geometries, and activation energies, which are often difficult to determine experimentally.
Studies on the formation of oxazolidinones, which share a five-membered ring structure with this compound, have utilized DFT to investigate the cycloaddition reactions involved in their synthesis. nih.gov These computational investigations have revealed that the reaction between an epoxide and chlorosulfonyl isocyanate can proceed through an asynchronous concerted mechanism. nih.gov The calculations help in understanding the energetics of different possible pathways and predicting the stereochemical outcome of the reaction.
Similarly, DFT has been employed to study the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins to synthesize oxazolidinones. acs.org These theoretical studies have been instrumental in identifying the rate-determining and stereoselectivity-determining step of the reaction, which is the addition of the sulfur ylide to the nitro-olefin. acs.org
In the context of this compound, computational modeling could be applied to investigate several key aspects of its chemistry:
Synthesis: The formation of the 1,2,5-oxathiazolidine ring likely involves a cycloaddition reaction. DFT calculations could be used to model the proposed reaction mechanism, identify the transition states, and calculate the activation barriers. This would provide a deeper understanding of the reaction conditions required and could help in optimizing the synthetic route.
Reactivity: The reactivity of the this compound molecule at different sites (e.g., the carboxylic acid group, the N-H bond, the S-O bond) could be explored using computational methods. For instance, the acidity of the carboxylic acid proton and the N-H proton could be calculated to predict their relative reactivity in acid-base reactions.
Ring Stability and Decomposition: The stability of the 1,2,5-oxathiazolidine ring could be assessed computationally. By modeling potential decomposition pathways, such as ring-opening or fragmentation, and calculating the associated energy barriers, the thermal and chemical stability of the compound could be predicted.
Applications of 1,2,5 Oxathiazolidine 4 Carboxylic Acid in Organic Synthesis and Chemical Sciences
Role as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis
The inherent chirality of 1,2,5-oxathiazolidine-4-carboxylic acid, derived from the stereocenters present in the heterocyclic ring, makes it a valuable candidate for use as a chiral building block and auxiliary in asymmetric synthesis. Chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction, allowing for the selective synthesis of a desired stereoisomer.
While direct applications of this compound as a chiral auxiliary are not yet widely reported, the broader class of thiazolidine (B150603) and oxazolidinone derivatives has a well-established role in this capacity. For instance, thiazolidine-4-carboxylic acid, a structurally related compound, can be synthesized from L-cysteine, readily introducing a chiral element into a synthetic scheme. nanobioletters.com The presence of multiple stereocenters in the 1,2,5-oxathiazolidine ring offers the potential for more complex stereochemical control.
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. The development of novel chiral auxiliaries is therefore a continuous pursuit. The functional groups present in this compound, including the carboxylic acid and the N-H and S-O bonds within the ring, provide multiple points for modification and attachment to a substrate, enhancing its potential as a versatile chiral auxiliary.
Utility as Intermediates in the Synthesis of Complex Molecules
The this compound framework serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its heterocyclic nature and multiple functional groups allow for a variety of chemical transformations, leading to the construction of diverse molecular architectures.
Thiazolidine derivatives are recognized as important precursors in the synthesis of a wide range of pharmaceutical compounds. nanobioletters.com They are key components in the development of various therapeutic agents, including those with antibacterial, antifungal, and anticancer properties. nanobioletters.comjifro.irareeo.ac.ir For example, the thiazolidine ring is a core structure in some penicillin-related antibiotics. nanobioletters.com
Derivatives of thiazolidine-4-carboxylic acid have been investigated as prodrugs of L-cysteine, which can offer protection against hepatotoxicity. nih.gov Furthermore, 2-oxothiazolidine-4-carboxylic acid, a related compound, has been shown to inhibit vascular calcification, highlighting the therapeutic potential of this class of molecules. nih.gov Given these precedents, this compound and its derivatives hold promise as intermediates for the synthesis of novel pharmaceutical compounds with a broad spectrum of biological activities.
In the field of agrochemicals, heterocyclic compounds are continuously explored for their potential as pesticides and herbicides. For instance, derivatives of 1,2,4-oxadiazole-5-carboxylic acid have been identified as effective nematicides for seed treatment. nih.govresearchgate.net Carboxylic acid derivatives are also a significant class of compounds in herbicide development. nih.gov The unique structure of this compound could serve as a novel scaffold for the design of new agrochemicals with improved efficacy and environmental profiles.
While the application of this compound in material science is not yet established, the inherent properties of heterocyclic compounds, such as their rigidity and potential for intermolecular interactions, make them interesting building blocks for the development of new materials. Further research may uncover opportunities for this compound in areas such as polymer chemistry or the design of functional materials.
Development of Analytical Methodologies Using Derivatization Strategies
The detection and quantification of carboxylic acids in complex biological and environmental samples often require derivatization to enhance their analytical properties for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). researchgate.netcolostate.edu
Carboxylic acids can be challenging to analyze directly by GC due to their polarity and low volatility. Derivatization is a common strategy to convert them into less polar and more volatile esters or other derivatives. colostate.edu For HPLC analysis, derivatization can be employed to introduce a chromophore or fluorophore into the molecule, thereby increasing its detectability by UV-Vis or fluorescence detectors. researchgate.net
Several reagents have been developed for the derivatization of carboxylic acids. For instance, 4-bromo-N-methylbenzylamine has been used as a derivatizing agent for the analysis of biological organic acids by HPLC-MS. nih.govnih.gov This reagent reacts with the carboxylic acid group to form an amide derivative with improved chromatographic and mass spectrometric properties. Another approach for GC-MS analysis involves the use of isobutyl chloroformate for the derivatization of thiazinane-4-carboxylic acid in urine samples. nih.gov
The following table summarizes common derivatization reagents and their applications in the analysis of carboxylic acids.
| Derivatization Reagent | Analytical Technique | Application |
| 4-bromo-N-methylbenzylamine | HPLC-MS | Analysis of biological organic acids nih.govnih.gov |
| Isobutyl chloroformate | GC-MS | Quantification of thiazinane-4-carboxylic acid in urine nih.gov |
| Silylating agents | GC-MS | Analysis of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid sdstate.edu |
| Aniline | LC-MS/MS | Determination of carboxylic acids in animal matrices nih.gov |
| 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | Determination of carboxylic acids in animal matrices nih.gov |
These derivatization strategies can be readily adapted for the analysis of this compound and its metabolites in various matrices.
The development of sensitive and specific analytical methods for endogenous compounds is crucial for biomarker research. Thiazolidine-based carboxylic acids have been identified as potential biomarkers for various physiological and pathological conditions. For example, 2-thiothiazolidine-4-carboxylic acid (TTCA) is being evaluated as a potential biomarker for the intake of cruciferous vegetables. nih.gov Additionally, 2-aminothiazoline-4-carboxylic acid has been proposed as a stable biomarker for cyanide exposure. sdstate.edu
The unique structure of this compound suggests that it or its metabolites could also serve as biomarkers for specific metabolic pathways or exposures. The development of robust analytical methods, utilizing the derivatization techniques described above, is a critical step in exploring this potential. The ability to accurately quantify such compounds in biological fluids like urine and plasma can provide valuable insights into health and disease. nih.govsdstate.edunih.gov
Based on a thorough review of the available scientific literature, there is no specific information available for the compound “this compound” regarding its applications in radiopharmaceutical chemistry or detailed investigations of its biological activities, including enzyme inhibition, receptor interaction, and molecular mechanisms of action.
The requested topics are highly specialized and require dedicated research studies on the specific chemical entity. The current body of scientific literature does not appear to contain research that would fulfill the detailed outline provided in the user's request. Searches for this specific heterocyclic compound and its applications have not yielded relevant results.
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Despite a comprehensive search of scientific databases and literature, no specific research or data could be found for the chemical compound "this compound." Consequently, the requested article on its emerging research directions and future perspectives cannot be generated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
